

# The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-6-methylnicotinic acid

Cat. No.: B160790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and evolving understanding of nicotinic acid (niacin) and its derivatives. From its initial identification as a key vitamin to its later recognition as a potent lipid-modifying agent, this document provides a comprehensive overview of the scientific journey, key experimental findings, and the molecular mechanisms that underpin the therapeutic effects of this class of compounds.

## Early Discovery: From Tobacco Oxidation to the "Pellagra-Preventive Factor"

The story of nicotinic acid begins in the 19th century, long before its biological significance was understood.

- 1867: First Synthesis The Austrian chemist Hugo Weidel is credited with the first description and synthesis of nicotinic acid. He produced the compound through the oxidation of nicotine, a component of tobacco, using potassium chromate and sulfuric acid.[\[1\]](#)[\[2\]](#) This chemical origin is reflected in its name.
- Early 20th Century: The Pellagra Enigma Pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the southern United States where corn was a dietary staple.[\[2\]](#)[\[3\]](#) The prevailing theory attributed the disease to an infectious agent.

- 1912: Isolation from Natural Sources Polish-American biochemist Casimir Funk, while investigating the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.<sup>[2]</sup> Although this substance, which he named "vitamine," was not the cure for beriberi, it was later identified as nicotinic acid.<sup>[2]</sup>
- 1915-1930s: Goldberger's Pioneering Epidemiology Dr. Joseph Goldberger of the U.S. Public Health Service conducted a series of groundbreaking epidemiological and experimental studies that strongly suggested pellagra was caused by a dietary deficiency.<sup>[3]</sup> <sup>[4]</sup><sup>[5]</sup> He was able to induce and cure pellagra-like symptoms in dogs (a condition known as "black tongue") by manipulating their diets, leading him to postulate the existence of a "pellagra-preventive (P-P) factor" found in foods like meat and milk but absent in corn-heavy diets.<sup>[2]</sup><sup>[4]</sup>
- 1937: Elvehjem's Landmark Discovery The definitive identification of the P-P factor came from the laboratory of American biochemist Conrad Elvehjem at the University of Wisconsin. <sup>[3]</sup><sup>[4]</sup><sup>[6]</sup> Elvehjem and his team isolated nicotinic acid from liver extracts and demonstrated that it could cure black tongue in dogs.<sup>[3]</sup><sup>[6]</sup> Soon after, clinical trials by physicians like Tom Douglas Spies confirmed that nicotinic acid was also the cure for pellagra in humans.<sup>[1]</sup><sup>[3]</sup> This discovery led to the fortification of flour with niacin, drastically reducing the incidence of the disease.<sup>[1]</sup>

## A New Chapter: The Lipid-Lowering Properties of Nicotinic Acid

For several decades, the story of nicotinic acid was primarily that of a vitamin. However, a pivotal discovery in the mid-20th century opened up an entirely new therapeutic avenue.

- 1955: Altschul's Serendipitous Finding Canadian pathologist Rudolf Altschul and his colleagues made the unexpected observation that large doses of nicotinic acid, far exceeding the daily requirement for vitamin activity, significantly lowered cholesterol levels in humans.<sup>[1]</sup><sup>[7]</sup> This marked the beginning of nicotinic acid's use as the first orally administered lipid-lowering drug.<sup>[1]</sup>

## Unraveling the Mechanisms of Action

The dual roles of nicotinic acid as a vitamin and a lipid-modifying drug are underpinned by distinct molecular mechanisms. While its vitamin function is primarily related to its role as a precursor for the coenzymes NAD and NADP, its pharmacological effects on lipid metabolism are more complex and have been the subject of extensive research.

## The GPR109A Receptor: A Key Mediator of Nicotinic Acid's Effects

A major breakthrough in understanding the lipid-lowering effects of nicotinic acid came with the discovery of its high-affinity G protein-coupled receptor, GPR109A (also known as HCA2).<sup>[8][9]</sup>

- Receptor Activation and Downstream Signaling: Nicotinic acid binds to GPR109A, which is highly expressed in adipocytes (fat cells).<sup>[8]</sup> This binding activates an inhibitory G-protein (G $\alpha$ i), which in turn inhibits the enzyme adenylyl cyclase.<sup>[8]</sup> The reduction in adenylyl cyclase activity leads to decreased intracellular levels of cyclic AMP (cAMP).<sup>[8]</sup> This signaling cascade ultimately results in the inhibition of hormone-sensitive lipase, a key enzyme responsible for breaking down triglycerides in adipose tissue. The reduced lipolysis leads to a decrease in the release of free fatty acids into the bloodstream.



[Click to download full resolution via product page](#)

GPR109A Signaling Pathway

- **β-Arrestin Pathway:** In addition to the Gαi-mediated pathway, GPR109A can also signal through a β-arrestin-dependent pathway.<sup>[8]</sup> This pathway is implicated in some of the other effects of nicotinic acid, including the characteristic skin flushing side effect.<sup>[8]</sup>

## Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2)

Another important mechanism contributing to the lipid-lowering effects of nicotinic acid is the direct inhibition of diacylglycerol acyltransferase-2 (DGAT2).<sup>[9]</sup>

- **Role of DGAT2:** DGAT2 is a key enzyme in the liver responsible for the final step in triglyceride synthesis.<sup>[9]</sup>
- **Inhibition by Nicotinic Acid:** Nicotinic acid has been shown to be a non-competitive inhibitor of DGAT2, with an IC<sub>50</sub> of approximately 0.1 mM.<sup>[9]</sup> By inhibiting DGAT2, nicotinic acid reduces the synthesis of triglycerides in the liver, leading to decreased production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL).<sup>[9]</sup>

## Nicotinic Acid Derivatives in Drug Development

The therapeutic potential of nicotinic acid, particularly its lipid-modifying properties, has driven the development of various derivatives aimed at improving its efficacy, tolerability, and pharmacokinetic profile.

### Acipimox

Acipimox is a pyrazine-carboxylic acid derivative of nicotinic acid.

- **Mechanism of Action:** Similar to nicotinic acid, acipimox is a potent inhibitor of lipolysis in adipose tissue.<sup>[10]</sup>
- **Clinical Applications:** It is used as a lipid-lowering agent, particularly for reducing triglycerides.<sup>[4]</sup>

### Niceritrol

Niceritrol is a pentaerythritol tetranicotinate, an ester of nicotinic acid.

- Synthesis: Niceritrol is synthesized by the esterification of pentaerythritol with nicotinic acid.  
[\[11\]](#)
- Mechanism of Action: It acts as a prodrug, being slowly hydrolyzed in the body to release nicotinic acid.[\[3\]](#) This slow release is intended to reduce the incidence of flushing.
- Clinical Applications: Niceritrol is used as a hypolipidemic agent and a vasodilator.[\[3\]](#)

## Etofibrate

Etofibrate is another derivative that combines the structures of clofibrate acid (a fibrate) and nicotinic acid through an ester linkage.[\[12\]](#)

- Mechanism of Action: In the body, etofibrate is hydrolyzed to release both clofibrate acid and nicotinic acid, thus exhibiting the therapeutic effects of both fibrates and nicotinic acid.[\[12\]](#)
- Clinical Applications: It is used for the treatment of hyperlipidemia.[\[12\]](#)

## Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of nicotinic acid with its molecular targets and its effects in clinical settings.

Table 1: In Vitro Activity of Nicotinic Acid

| Parameter | Target  | Value   | Reference            |
|-----------|---------|---------|----------------------|
| IC50      | DGAT2   | 0.1 mM  | <a href="#">[9]</a>  |
| EC50      | GPR109A | ~100 nM | <a href="#">[11]</a> |

Table 2: Summary of Clinical Trial Data for Nicotinic Acid and Derivatives

| Drug                                        | Study Population                                       | Dosage           | Duration | Key Lipid Effects                             | Reference |
|---------------------------------------------|--------------------------------------------------------|------------------|----------|-----------------------------------------------|-----------|
| Nicotinic Acid                              | Diabetic and non-diabetic rats                         | -                | 42 days  | ↓ Total Cholesterol, ↓ Triglycerides, ↑ HDL-C | [13]      |
| Niaspan® (prolonged-release nicotinic acid) | Patients with primary dyslipidemia                     | 1500 mg/day      | 8 weeks  | ↑ HDL-C (18.2%)                               | [6]       |
| Niaspan® (prolonged-release nicotinic acid) | Type 2 diabetes patients with atherogenic dyslipidemia | 1000-1500 mg/day | 16 weeks | ↑ HDL-C (19-24%)                              | [6]       |
| Niceritrol                                  | Patients with chronic renal disease and hyperlipidemia | -                | -        | Antiproteinuric effect                        | [3]       |
| Acipimox                                    | Patients with hypertriglyceridemia                     | -                | -        | ↓ Triglycerides (up to 44%)                   | [14]      |
| Etofibrate                                  | Type IIb dyslipidemic subjects                         | -                | -        | ↓ LDL-C, ↓ Lipoprotein(a)                     | [12]      |

## Experimental Protocols and Workflows

The discoveries outlined in this guide were the result of meticulous experimental work. While detailed historical protocols are often not fully documented in modern publications, the principles behind these key experiments are described below.

## Historical Experimental Approaches

- Elvehjem's Pellagra Studies in Dogs:
  - Objective: To identify the "pellagra-preventive factor."
  - Methodology: Dogs were fed a "Goldberger diet," known to induce black tongue (the canine equivalent of pellagra).[15] This diet was primarily composed of cornmeal. Once the dogs developed symptoms, they were treated with various fractions isolated from liver extract. The fraction that cured the symptoms was further purified until nicotinic acid was identified as the active compound.[15]
- Altschul's Lipid-Lowering Studies:
  - Objective: To investigate the effect of nicotinic acid on serum cholesterol.
  - Methodology: Human subjects, likely patients with hypercholesterolemia, were administered high doses of nicotinic acid (in the gram range).[1][7] Serum cholesterol levels were measured before and during the treatment period to assess the impact of the intervention. The analytical methods for cholesterol determination at the time would have been colorimetric assays.

## Modern Experimental Workflows

The study of nicotinic acid and its derivatives today employs a range of sophisticated molecular and cellular biology techniques.

- GPCR Activation Assays: These assays are crucial for studying the interaction of nicotinic acid and its derivatives with the GPR109A receptor.



[Click to download full resolution via product page](#)

#### Generalized GPCR Assay Workflow

- Enzyme Inhibition Assays (DGAT2): These assays are used to quantify the inhibitory effect of nicotinic acid on DGAT2 activity.



[Click to download full resolution via product page](#)

DGAT2 Inhibition Assay Workflow

## Conclusion

The journey of nicotinic acid from a simple chemical entity to a vital nutrient and a powerful therapeutic agent is a testament to the progress of scientific discovery. The elucidation of its mechanisms of action, particularly the roles of GPR109A and DGAT2, has provided a solid foundation for the rational design and development of novel derivatives with improved therapeutic profiles. As research continues to uncover the nuances of its signaling pathways and physiological effects, nicotinic acid and its derivatives will undoubtedly remain an important area of investigation for researchers and drug development professionals in the fields of cardiovascular disease, metabolism, and beyond.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niceritrol - Wikipedia [en.wikipedia.org]
- 4. [gpnotebook.com](http://gpnotebook.com) [gpnotebook.com]
- 5. The effect of nicotinic acid on hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of salts of nicotinic acid on serum cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of nicotinic acid on serum cholesterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acipimox, a nicotinic acid derivative, on lipolysis in human adipose tissue and on cholesterol synthesis in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. Etofibrate - Wikipedia [en.wikipedia.org]
- 13. [benchchem.com](http://benchchem.com) [benchchem.com]

- 14. [benchchem.com](http://benchchem.com) [benchchem.com]
- 15. [cdn.website-editor.net](http://cdn.website-editor.net) [cdn.website-editor.net]
- To cite this document: BenchChem. [The Discovery and Evolution of Nicotinic Acid Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160790#discovery-and-history-of-nicotinic-acid-derivatives>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)